![molecular formula C9H10O B14639305 Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- CAS No. 56437-04-8](/img/structure/B14639305.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,3,5-triene, 3-methoxy- is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-1,3,5-triene family, known for its strained ring system and interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between cyclobutadiene and benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: A related compound with a similar bicyclic structure but lacking the methoxy group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy substitution.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. The methoxy group can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-methoxylated counterparts.
Eigenschaften
CAS-Nummer |
56437-04-8 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H10O/c1-10-9-5-4-7-2-3-8(7)6-9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
PZGOWXPGHVSKNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



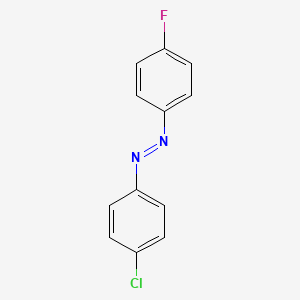
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
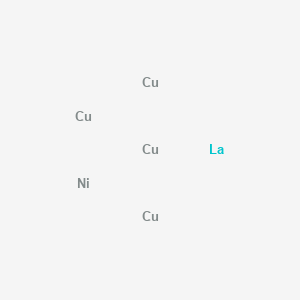
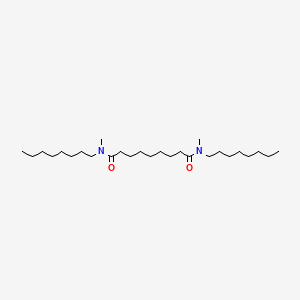
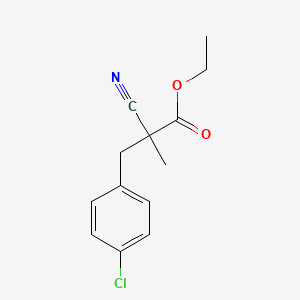
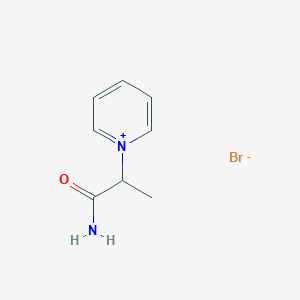
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
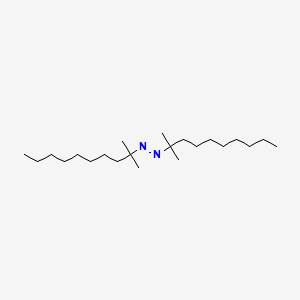
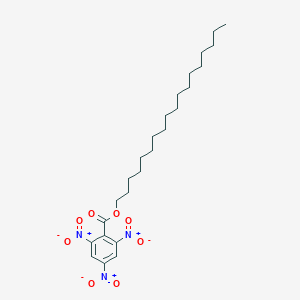
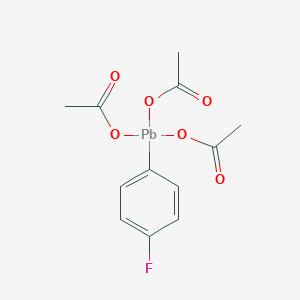
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
